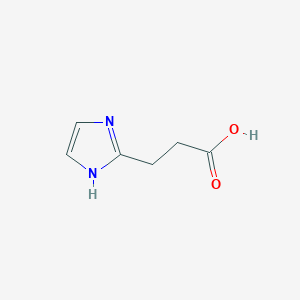

3-(1H-Imidazol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOESLMDNPQYFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592763 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178388-79-9 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178388-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery and the Significance of the Imidazole Moiety

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties, including acidity (pKa), solubility, lipophilicity, and melting point, govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system.[3][4][5] An imbalance in these characteristics can lead to poor bioavailability, off-target effects, and ultimately, the failure of a promising therapeutic candidate.[1]

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[6][7][8] Its prevalence in both natural products and synthetic drugs stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding.[6][8] This versatility allows imidazole-containing compounds to interact with a wide array of biological targets, leading to their development as anticancer, antifungal, and anti-inflammatory agents, among others.[6][8]

This guide focuses on 3-(1H-Imidazol-2-yl)propanoic acid , a molecule that combines the key features of an imidazole ring and a carboxylic acid. This unique structure suggests its potential as a valuable building block in the design of novel therapeutics. A comprehensive characterization of its physicochemical properties is therefore essential for any researcher or drug development professional looking to utilize this compound.

Core Physicochemical Profile of this compound

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₆H₈N₂O₂ | [9] |

| Molecular Weight | 140.14 g/mol | [9] |

| CAS Number | 178388-79-9 | [9][10] |

| Melting Point | 103-104 °C | [9] |

| pKa | Not Experimentally Determined | |

| Aqueous Solubility | Not Experimentally Determined |

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the pKa and aqueous solubility of this compound. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of a compound is a critical parameter that influences its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, we expect at least two pKa values: one for the carboxylic acid group and another for the imidazole ring. Potentiometric titration is a highly accurate method for determining pKa values.[11]

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the compound in a known volume (e.g., 50 mL) of deionized, carbonate-free water. Gentle warming may be used to aid dissolution, but the solution must be cooled to the experimental temperature before titration.[6]

-

-

Instrument Calibration:

-

Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C or 37 °C).[1]

-

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature.

-

Begin stirring the solution gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M) in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[1]

-

Continue the titration until the pH has risen significantly past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence points can be identified as the points of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points.[6] For a diprotic acid, the first pKa (pKa1) corresponds to the pH at half the volume of the first equivalence point, and the second pKa (pKa2) can be calculated from the pH at the midpoint between the first and second equivalence points.

-

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[2][7]

Caption: Workflow for aqueous solubility determination by the shake-flask method.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 5-10 mL) of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic physiological conditions). The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials and place them in a shaking water bath or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).[2]

-

Agitate the samples for a predetermined time sufficient to reach equilibrium (typically 24 to 48 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is achieved when the concentration no longer changes significantly over time.[2]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and separate the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

-

Quantify the concentration of this compound in the clear supernatant. High-performance liquid chromatography with UV detection (HPLC-UV) is a common and reliable method for this purpose. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

-

Expected Spectroscopic Characteristics

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100 cm⁻¹ (imidazole C-H) and 3000-2850 cm⁻¹ (aliphatic C-H).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.

-

C=N and C=C Stretch (Imidazole Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

O-H Bend (Carboxylic Acid): A broad absorption around 930 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Expected signals include:

-

Two triplets for the two methylene (-CH₂-) groups of the propanoic acid chain.

-

Two signals for the protons on the imidazole ring.

-

A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

-

A broad signal for the N-H proton of the imidazole ring.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom:

-

A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

Signals for the carbon atoms of the imidazole ring.

-

Signals for the two methylene carbons of the propanoic acid chain.

-

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z 141.06 would be expected in positive mode, and the deprotonated molecule [M-H]⁻ at m/z 139.05 in negative mode.

Conclusion

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and, more importantly, furnishes detailed, actionable protocols for the experimental determination of its pKa and aqueous solubility. For researchers and drug development professionals, obtaining this critical data is a non-negotiable step in assessing the potential of this and any other compound for further development. The methodologies outlined herein are robust, reliable, and adhere to industry best practices, ensuring the generation of high-quality data to inform and guide future research endeavors.

References

- Vertex AI Search. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- PubMed. (n.d.).

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).

- LookChem. (2023, December 13). What are the physicochemical properties of drug?

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- BLDpharm. (n.d.). 1208078-18-5|this compound hydrochloride.

- Request PDF. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.

- Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.

- PMC. (2021, July 29).

- PMC. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.

- MySkinRecipes. (n.d.). This compound hydrochloride.

- ChemBK. (2024, April 9). 3-IMIDAZOL-1-YL-PROPIONIC ACID.

- PubChem. (n.d.). 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid.

- ChemicalBook. (n.d.). 3-(1h-imidazol-2-yl)-propionic acid.

- ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ).

- Solubility of Things. (n.d.). imidazolylpyruvic acid.

- PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid.

- BLDpharm. (n.d.). 96144-21-7|3-(1H-Imidazol-1-yl)propanoic acid hydrochloride.

- Sigma-Aldrich. (n.d.). Imidazolepropionic acid = 98.0 GC 1074-59-5.

- ChemicalBook. (n.d.). 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis.

- SpectraBase. (n.d.). This compound ethyl ester - Optional[MS (GC)] - Spectrum.

- SpectraBase. (n.d.). This compound ethyl ester - Optional[MS (GC)] - Spectrum.

- PubChemLite. (n.d.). 3-(1h-imidazol-1-yl)propanoic acid (C6H8N2O2).

- PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).

- PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E).

- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).

- NIST WebBook. (n.d.).

- BLDpharm. (n.d.). 178388-79-9|this compound.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).

- ChemicalBook. (n.d.). 3-(IMIDAZOL-4-YL)PROPIONIC ACID(1074-59-5) 1H NMR spectrum.

- PubChem. (n.d.).

- PubChem. (n.d.). alpha-Oxo-1H-imidazole-5-propanoic acid.

- MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.

- Fisher Scientific. (n.d.). 3-(1H-Imidazol-1-yl)propanoic acid, 97%, Thermo Scientific 250 mg | Buy Online.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. who.int [who.int]

- 3. store.astm.org [store.astm.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. web.williams.edu [web.williams.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

"3-(1H-Imidazol-2-yl)propanoic acid" IUPAC name and structure

An In-Depth Technical Guide to 3-(1H-Imidazol-2-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates its formal IUPAC nomenclature, detailed chemical structure, and key physicochemical properties. A proposed, mechanistically justified synthetic pathway is detailed, offering field-proven insights into its preparation. Furthermore, this guide explores the molecule's applications as a versatile building block and pharmaceutical intermediate, contextualized by the broader pharmacological importance of the imidazole scaffold. This content is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its prevalence is attributed to unique structural and electronic properties that facilitate diverse, high-affinity interactions with biological targets.[2] The imidazole core can act as a hydrogen bond donor and acceptor, and its electron-rich nature allows it to participate in various binding forces, including van der Waals and hydrophobic interactions.[2] This versatility is evidenced by its presence in numerous naturally occurring molecules like histamine and histidine, as well as a wide array of FDA-approved drugs, including anti-cancer, anti-microbial, and anti-inflammatory agents.[1][2] As a result, imidazole derivatives are the subject of intensive scientific exploration for the development of next-generation therapeutics with improved potency and selectivity.[3][4]

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity begins with its formal nomenclature and a clear representation of its structure.

IUPAC Name

The correct and systematic name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

The name specifies a propanoic acid backbone substituted at the 3-position with an imidazole ring. The locant "2-yl" indicates that the point of attachment is the carbon atom at position 2 of the heterocycle. The "1H" designation clarifies that the nitrogen at position 1 bears a hydrogen atom, defining the principal tautomeric form.

Chemical Structure Elucidation

The structure consists of two key functional components:

-

A 1H-Imidazole Ring: A planar, aromatic five-membered ring with nitrogen atoms at positions 1 and 3.

-

A Propanoic Acid Sidechain: A three-carbon carboxylic acid chain attached to the C2 position of the imidazole ring.

The presence of both an acidic carboxylic acid group and the basic imidazole ring makes the molecule amphoteric. The N-H group and the second ring nitrogen can act as hydrogen bond donors and acceptors, respectively, which is a critical feature for molecular recognition by biological receptors.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 178388-79-9 | [5] |

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| Melting Point | 103-104 °C | [5] |

| Boiling Point | 454.3±28.0 °C (Predicted) | [5] |

Synthesis and Mechanistic Rationale

The synthesis of specifically substituted imidazoles requires a regioselective approach. Direct alkylation of imidazole often leads to mixtures of N-substituted products. For C2-substitution, a strategy involving directed metallation is superior. The following protocol describes a robust and logical pathway for the synthesis of this compound.

Synthetic Workflow Overview

The synthesis is a multi-step process designed to ensure regioselectivity at the C2 position. It involves (1) protection of the acidic N-H proton, (2) selective deprotonation at C2, (3) nucleophilic attack on a suitable three-carbon electrophile, and (4) final deprotection and hydrolysis to yield the target acid.

Detailed Experimental Protocol

Step 1: N-Protection of Imidazole

-

Rationale: The N-H proton of imidazole is acidic (pKa ≈ 14.5) and would be preferentially deprotonated by the strong organolithium base used in the next step. Protection is mandatory to enable deprotonation at the desired C2 position. A bulky protecting group like trityl (Tr) is often chosen as it also sterically hinders N-alkylation side reactions.

-

Procedure:

-

Dissolve 1.0 equivalent of imidazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add 1.1 equivalents of triethylamine (Et₃N) to act as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1.05 equivalents of trityl chloride in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench with water and perform a standard aqueous workup. Purify the crude product by column chromatography to yield N-tritylimidazole.

-

Step 2: Regioselective C2-Lithiation

-

Rationale: The C2 proton of imidazole is the most acidic carbon-bound proton due to the inductive effect of the two adjacent nitrogen atoms. This allows for highly selective deprotonation using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures to prevent side reactions.

-

Procedure:

-

Dissolve 1.0 equivalent of N-tritylimidazole in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 1.1 equivalents of n-BuLi (e.g., 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio species.

-

Step 3: Alkylation with a Propanoic Acid Synthon

-

Rationale: The 2-lithioimidazole intermediate is a potent nucleophile. It will react with a suitable three-carbon electrophile. Ethyl 3-bromopropanoate is an ideal choice; the ester functionality is unreactive towards the organolithium at low temperatures and serves as a protected form of the desired carboxylic acid.

-

Procedure:

-

To the solution of the 2-lithioimidazole at -78 °C, add 1.2 equivalents of ethyl 3-bromopropanoate dropwise.

-

Maintain stirring at -78 °C for 2-3 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent like ethyl acetate, and purify via column chromatography.

-

Step 4: Deprotection and Ester Hydrolysis

-

Rationale: The final step requires removal of the N-trityl group and hydrolysis of the ethyl ester to the carboxylic acid. The trityl group is labile under mild acidic conditions. The ester can then be hydrolyzed under basic conditions (saponification).

-

Procedure:

-

Deprotection: Dissolve the purified ester from Step 3 in a solvent mixture like DCM/methanol. Add a mild acid (e.g., 10% trifluoroacetic acid or formic acid) and stir at room temperature until TLC indicates complete removal of the trityl group.

-

Hydrolysis: After removing the acid under reduced pressure, dissolve the residue in a mixture of THF/water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Stir at room temperature or gently heat until the ester is fully hydrolyzed.

-

Acidify the reaction mixture to a pH of ~5-6 with 1M HCl. The product may precipitate or can be extracted with an appropriate organic solvent.

-

Purify the final product by recrystallization or chromatography to yield pure this compound.

-

Applications in Drug Discovery and Research

This compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of complex, biologically active molecules.[6]

-

Pharmaceutical Intermediate: Its structure is a key component in the design of enzyme inhibitors and receptor ligands. The imidazole ring can mimic a histidine residue, interacting with metal ions in enzyme active sites, while the carboxylic acid provides a handle for further derivatization.[6]

-

Scaffold for Bioactive Molecules: The molecule serves as a starting point for creating new drugs with potential anticonvulsant, anti-inflammatory, or neuroprotective activities.[6]

-

Peptidomimetics: The carboxylic acid functionality allows for its easy incorporation into peptide-like structures via amide bond formation. This is a common strategy in medicinal chemistry to create more stable and potent analogues of natural peptides.[6][7]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal fragment for screening against protein targets to identify initial binding events, which can then be elaborated into more potent lead compounds.

The broad utility of imidazole derivatives in medicine suggests that building blocks like this compound will continue to be essential for advancing pharmaceutical research.[8]

Conclusion

This compound is a structurally significant heterocyclic compound with a well-defined IUPAC name and distinct physicochemical properties. While its synthesis requires a carefully planned, regioselective strategy, the proposed workflow grounded in established organometallic principles provides a reliable pathway for its preparation. Its true value lies in its application as a versatile intermediate and building block in drug discovery, enabling researchers to leverage the privileged imidazole scaffold in the rational design of novel therapeutics. This guide provides the foundational knowledge required for scientists to effectively synthesize and utilize this compound in their research endeavors.

References

-

PubChem. 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. Available from: [Link]

-

Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis. Available from: [Link]

-

IntechOpen. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen. Available from: [Link]

-

ResearchGate. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ResearchGate. Available from: [Link]

-

MySkinRecipes. This compound hydrochloride. MySkinRecipes. Available from: [Link]

-

ResearchGate. Pharmaceuticals containing imidazoles. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate. Available from: [Link]

-

PubChem. Imidazole propionate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-(1H-imidazol-1-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Research with Imidazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of Imidazole Propionic Acid in Modern Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 3-(1H-IMIDAZOL-2-YL)-PROPIONIC ACID CAS#: 178388-79-9 [m.chemicalbook.com]

- 6. This compound hydrochloride [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 3-(1H-Imidazol-2-yl)propanoic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-Imidazol-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this heterocyclic compound. While experimental data for this specific molecule is not widely available in public databases, this guide presents predicted spectroscopic data based on established principles and data from closely related analogues.

Introduction: The Significance of this compound

This compound is a small molecule featuring both an imidazole ring and a carboxylic acid moiety. The imidazole functional group is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions. The propanoic acid side chain adds a carboxylic acid function, which can influence solubility, and metabolic stability, and serve as a handle for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and similar molecules during synthesis and drug discovery processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring and the propanoic acid chain. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4, H-5 (Imidazole) | ~7.0-7.2 | s | - | The two protons on the imidazole ring are expected to be chemically equivalent due to tautomerism, resulting in a single signal. Their chemical shift is in the aromatic region. |

| -CH₂- (α to Imidazole) | ~3.0-3.2 | t | ~7-8 | These protons are adjacent to the electron-withdrawing imidazole ring, leading to a downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group. |

| -CH₂- (β to Imidazole) | ~2.7-2.9 | t | ~7-8 | These protons are adjacent to the carboxylic acid group and will also be shifted downfield, appearing as a triplet. |

| -COOH | >10 | br s | - | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration. |

| -NH (Imidazole) | >12 | br s | - | The N-H proton of the imidazole ring is also expected to be a broad singlet at a very downfield chemical shift. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, especially for exchangeable protons like -COOH and -NH.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for ¹H NMR Spectroscopy:

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~175-180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very downfield chemical shift. |

| C-2 (Imidazole) | ~145-150 | The carbon atom situated between the two nitrogen atoms in the imidazole ring is significantly deshielded. |

| C-4, C-5 (Imidazole) | ~120-125 | The other two carbon atoms in the imidazole ring are expected to be in the aromatic region. |

| -CH₂- (α to Imidazole) | ~30-35 | This carbon is attached to the imidazole ring and is shifted downfield. |

| -CH₂- (β to Imidazole) | ~25-30 | This carbon is adjacent to the carboxylic acid group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The same deuterated solvents can be used.

-

Instrument Setup: The setup is similar to ¹H NMR, but the spectrometer is configured to observe the ¹³C nucleus.

-

Data Acquisition: A standard ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each carbon. A longer acquisition time and more scans are generally necessary.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Stretching | Broad, Strong |

| N-H (Imidazole) | 3100-3300 | Stretching | Broad, Medium |

| C-H (Aromatic) | 3000-3100 | Stretching | Medium |

| C-H (Aliphatic) | 2850-2960 | Stretching | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching | Strong |

| C=N, C=C (Imidazole) | 1500-1650 | Stretching | Medium |

| C-O (Carboxylic Acid) | 1210-1320 | Stretching | Strong |

| O-H (Carboxylic Acid) | 920-950 | Bending (Out-of-plane) | Broad, Medium |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber.

Workflow for IR Spectroscopy:

Caption: Workflow for acquiring and analyzing an IR spectrum using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data for this compound:

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol [1]

-

Exact Mass: 140.0586 g/mol

-

Predicted Molecular Ion Peak [M+H]⁺ (ESI+): m/z 141.0664

Table 4: Predicted Key Fragment Ions in Mass Spectrometry

| m/z | Proposed Fragment | Rationale |

| 95 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. |

| 68 | [Imidazole ring fragment]⁺ | Fragmentation of the propanoic acid side chain can lead to the stable imidazole cation. |

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a low concentration (e.g., 1-10 µg/mL).

-

Instrument Setup: The mass spectrometer is coupled to a liquid chromatography system or a direct infusion pump. The ESI source parameters (e.g., capillary voltage, gas flow rates) are optimized.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The ions are then guided into the mass analyzer, and the mass spectrum is recorded.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can be analyzed to provide structural information.

Workflow for Mass Spectrometry:

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data, the outlined protocols and interpretive logic serve as a solid foundation for any experimental investigation of this and related molecules. The convergence of data from these orthogonal techniques is essential for unambiguous structure elucidation in drug discovery and development.

References

-

PubChem. 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid. [Link]

-

PubChem. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. [Link]

-

SpectraBase. This compound ethyl ester. [Link]

-

PubChem. 3-(1H-imidazol-1-yl)propanoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

-

Rauf, M. A., et al. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 24(1), 24-27. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of propanoic acid. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 3-(1H-Imidazol-2-yl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 3-(1H-Imidazol-2-yl)propanoic acid, a molecule with limited direct research but significant potential inferred from its structural characteristics. By examining its relationship to key biological molecules and pathways, this document outlines a structured, scientifically-grounded approach for researchers, scientists, and drug development professionals to investigate its therapeutic promise. The guide details hypothesized mechanisms of action, proposes a multi-tiered experimental workflow for validation, and provides in-depth protocols and data interpretation frameworks. This document serves as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical entity.

Introduction and Structural Rationale

This compound is a heterocyclic compound featuring a central imidazole ring linked to a propanoic acid side chain. While direct studies on its biological activity are scarce, its constituent moieties are ubiquitous in biological systems and pharmacologically active agents. The imidazole ring is a core component of the essential amino acid L-histidine and its metabolites, as well as a vast array of pharmaceuticals.[1][2] This structural homology suggests that this compound may act as a modulator of pathways involving histidine metabolism or as a novel scaffold for drug design.

The imidazole nucleus is known for its versatile pharmacological properties, contributing to antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities in various derivatives.[3][4][5] Its ability to participate in hydrogen bonding and act as a metal ion chelator further broadens its potential for biological interaction.[6] The propanoic acid side chain imparts aqueous solubility and provides a handle for potential metabolic processing via pathways such as β-oxidation, as seen with similar compounds.[7]

This guide will therefore explore the potential biological activities of this compound by drawing parallels with structurally and functionally related molecules, and will lay out a comprehensive research plan to systematically evaluate these hypotheses.

Hypothesized Biological Activities and Mechanisms of Action

Based on its structural features, several potential biological activities can be postulated for this compound.

Modulation of Histidine Metabolism and Related Pathways

The most direct hypothesis is that this compound may interfere with or mimic compounds in the histidine metabolic pathway.[8] L-histidine is a precursor to several important biomolecules, including histamine, a key mediator of allergic and inflammatory responses, and urocanic acid, a component of the skin's natural moisturizing factor.[6][8]

-

Potential as a Histidine Analogue: The compound could act as a competitive or allosteric inhibitor of enzymes involved in histidine catabolism, such as histidase (histidine ammonia-lyase), which converts histidine to urocanic acid.[9] Inhibition of this enzyme could lead to altered levels of downstream metabolites, with potential therapeutic implications.

-

Interaction with Histamine Receptors: While structurally distinct from histamine, the imidazole core might allow for weak interactions with histamine receptors, warranting investigation into its potential pro- or anti-histaminic effects.

-

Analogue of Imidazolepropionic Acid (ImP): Imidazolepropionic acid (ImP), a microbial metabolite of histidine, has been linked to type 2 diabetes and cardiovascular disease.[10][11][12][13] Given the structural similarity, this compound could potentially modulate the pathways affected by ImP, either as an agonist or antagonist.

Antimicrobial and Antifungal Activity

The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[4][14] Drugs like clotrimazole and ketoconazole function by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[14] It is plausible that this compound could exhibit similar mechanisms of action.

-

Disruption of Fungal Cell Membranes: The compound could interfere with enzymes in the ergosterol biosynthesis pathway, leading to increased membrane permeability and cell death.

-

Inhibition of Bacterial Processes: The imidazole moiety may also target bacterial enzymes or cellular processes, leading to bacteriostatic or bactericidal effects.[4]

Anticancer Activity

Numerous imidazole derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[15][16][17]

-

Enzyme Inhibition: The compound could act as an inhibitor of kinases or other enzymes that are overexpressed in cancer cells.[18]

-

DNA Intercalation: The planar imidazole ring may allow the molecule to intercalate with DNA, disrupting replication and transcription.[15]

-

Induction of Apoptosis: Interaction with cellular targets could trigger programmed cell death pathways in cancer cells.[16]

Proposed Experimental Workflow for Activity Screening

A tiered approach is recommended to systematically investigate the potential biological activities of this compound. This workflow is designed to progress from broad in vitro screening to more focused mechanistic studies.

Caption: Proposed multi-tiered workflow for investigating the biological activity of this compound.

Detailed Experimental Protocols

Tier 1: In Vitro Screening

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Microorganism Panel:

-

Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis.

-

Fungi: Candida albicans, Aspergillus niger.

-

-

Culture Preparation: Grow microorganisms to the mid-logarithmic phase in appropriate broth media.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.

-

Assay: In a 96-well plate, inoculate each well with the microbial suspension and the serially diluted compound. Include positive (microbes only) and negative (medium only) controls.

-

Incubation: Incubate plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Experimental Value |

| Escherichia coli | Experimental Value |

| Pseudomonas aeruginosa | Experimental Value |

| Bacillus subtilis | Experimental Value |

| Candida albicans | Experimental Value |

| Aspergillus niger | Experimental Value |

Objective: To assess the cytotoxic effects of the compound on cancerous and non-cancerous cell lines.

Protocol:

-

Cell Line Panel:

-

Cancer: A549 (lung), MCF-7 (breast), HeLa (cervical).

-

Non-cancerous: HEK293 (human embryonic kidney).

-

-

Cell Culture: Maintain cell lines in appropriate culture medium supplemented with fetal bovine serum.

-

Assay: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the compound for 48-72 hours.

-

Viability Assessment: Use a standard viability assay, such as MTT or PrestoBlue, to quantify cell viability.

-

Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each cell line.

Data Presentation:

| Cell Line | IC50 (µM) of this compound |

| A549 | Experimental Value |

| MCF-7 | Experimental Value |

| HeLa | Experimental Value |

| HEK293 | Experimental Value |

Tier 2: Mechanistic Elucidation

Objective: To determine if the compound inhibits ergosterol biosynthesis in fungi.

Protocol:

-

Fungal Culture: Grow Candida albicans in the presence of sub-lethal concentrations of the compound.

-

Sterol Extraction: Harvest fungal cells and extract non-saponifiable lipids.

-

Analysis: Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

-

Data Interpretation: A decrease in the ergosterol peak and an accumulation of its precursors compared to untreated controls would indicate inhibition of the ergosterol biosynthesis pathway.

Objective: To determine if the compound induces apoptosis in cancer cells.

Protocol:

-

Cell Treatment: Treat a sensitive cancer cell line (e.g., A549) with the compound at its IC50 concentration.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: An increase in the population of Annexin V-positive cells will indicate the induction of apoptosis.

Conclusion and Future Directions

This compound represents a molecule of significant, yet untapped, therapeutic potential. Its structural similarity to biologically important molecules and established pharmacophores provides a strong rationale for its investigation. The proposed research workflow offers a systematic and logical progression for elucidating its biological activities, from broad screening to in-depth mechanistic studies.

Future research should focus on a comprehensive evaluation of its activity profile. Should promising results emerge from the initial in vitro screens, further studies should be directed towards lead optimization through medicinal chemistry to enhance potency and selectivity. In vivo studies in relevant animal models will be crucial to validate its therapeutic efficacy and assess its safety profile. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases.

References

- Sud, I. J., & Feingold, D. S. (1981). Mechanism of action of the antimycotic imidazoles.

- Kaur, H., & Singh, J. (2014). Imidazole: Having Versatile Biological Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 1639-1653.

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3289–3312.

- Singh, P., & Kumar, A. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Letters in Drug Design & Discovery, 19(9), 808-824.

- Grasso, S., & Pignatello, R. (2021). The Multiple Roles of Urocanic Acid in Health and Disease.

- Sharma, A., Kumar, V., & Singh, R. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10.

- Kumar, A., & Singh, P. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Current Drug Discovery Technologies, 19(4), 1-20.

-

Wikipedia. (2023, October 27). Urocanic acid. In Wikipedia. Retrieved from [Link]

- Kumar, A., & Singh, P. (2021). Imidazoles as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.

- Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3289–3312.

- Holeček, M. (2020). Histidine Metabolism and Function. Nutrients, 12(10), 2975.

- Holeček, M. (2018). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 10(7), 848.

- Rémond, D., et al. (2021). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 13(5), 1632.

-

News-Medical.Net. (2018, October 17). Histidine Metabolism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Urocanic Acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of possible pathways by which cis-urocanic acid suppresses cell-mediated and innate immunity. Retrieved from [Link]

- Smith, A. B., et al. (2010). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid. Molecules, 15(1), 1-10.

-

Human Metabolome Database. (n.d.). Showing metabocard for Imidazolepropionic acid (HMDB0002271). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

- Sharma, A., et al. (2022).

- Li, J., et al. (2023). Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers in Immunology, 14, 1245678.

- Wenzl, F. A., et al. (2022). Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(3), 281-293.

- Wang, Y., et al. (2023). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers in Endocrinology, 14, 1178453.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

-

MDPI. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Retrieved from [Link]

- Sharma, P. C., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 22(8), 3619-3632.

Sources

- 1. scispace.com [scispace.com]

- 2. scialert.net [scialert.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species [mdpi.com]

- 10. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]

- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 15. ijsrtjournal.com [ijsrtjournal.com]

- 16. ijsred.com [ijsred.com]

- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-(1H-Imidazol-2-yl)propanoic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Foreword

In the landscape of modern drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. The imidazole ring system, a privileged scaffold, is a cornerstone of medicinal chemistry, renowned for its role as a bioisostere of histidine, its hydrogen bonding capabilities, and its presence in numerous blockbuster pharmaceuticals. When functionalized with a reactive handle, such as a carboxylic acid, the imidazole core transforms into a versatile and powerful synthetic building block. This guide provides an in-depth technical overview of one such molecule: 3-(1H-Imidazol-2-yl)propanoic acid . We will explore its synthesis, physicochemical properties, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique structural attributes.

Physicochemical and Structural Profile

This compound, [CAS: 53969-35-6 (acid)], is a bifunctional molecule featuring a nucleophilic imidazole ring and an electrophilic carboxylic acid. This duality is the source of its synthetic versatility. The propanoic acid linker provides conformational flexibility, allowing the imidazole headgroup to orient itself effectively within a biological target, such as an enzyme's active site or a receptor's binding pocket.

Data Presentation: Comparative Physicochemical Properties

Precise experimental data for the target molecule is sparse in public literature. The table below includes data for the hydrochloride salt and closely related isomers to provide a comparative context for researchers.

| Property | This compound HCl[1] | 3-(1H-Imidazol-1-yl)propanoic acid (Isomer)[2][3] | 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid (N-Methyl Analog)[4] |

| CAS Number | 1208078-18-5 | 18999-45-6 | 869938-98-7 |

| Molecular Formula | C₆H₉ClN₂O₂ | C₆H₈N₂O₂ | C₇H₁₀N₂O₂ |

| Molecular Weight | 176.60 g/mol | 140.14 g/mol | 154.17 g/mol |

| Melting Point | Not Reported | 147-149 °C | Not Reported |

| Predicted XLogP3 | - | -0.6 | -0.2 |

| Purity (Typical) | 95% | Not Reported | Not Reported |

Synthesis of the Building Block: A Proposed Strategic Route

While a definitive, peer-reviewed synthesis for this compound is not readily found in the literature, a robust and logical pathway can be designed based on well-established principles of heterocyclic chemistry. The most chemically sound approach involves the regioselective functionalization of the imidazole C2 position via directed ortho-metalation (DoM).

Causality Behind the Synthetic Design: The C2 proton of an N-substituted imidazole is the most acidic ring proton, making it susceptible to deprotonation by a strong organolithium base. However, the N-H proton is far more acidic and must be replaced with a protecting group to prevent the base from being quenched non-productively. The chosen protecting group must be stable to strongly basic conditions but readily cleavable. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent candidate for this role.

Diagram: Proposed Synthetic Pathway```dot

// Invisible edges for layout edge [style=invis]; SEM_Imidazole -> SEM_Imidazole_ref; Lithio_Imidazole -> Lithio_Imidazole_ref; Protected_Ester -> Protected_Ester_ref; }

Caption: Key synthetic transformations accessible from the title building block.

A. Reactions of the Carboxylic Acid Moiety

The carboxylic acid is the primary handle for elongation and conjugation, most commonly through amide bond formation.

Protocol: Standard Amide Coupling

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and an additive like HOBt (1-hydroxybenzotriazole, 1.2 eq).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA, 2.0-3.0 eq), to neutralize the acid and any HCl formed.

-

Causality: The coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine to form the amide bond. The base is essential to deprotonate the amine and neutralize acids generated in situ.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

-

Purify via column chromatography or recrystallization.

B. Reactions of the Imidazole Ring

The imidazole ring contains two nitrogen atoms, both of which can be functionalized, typically after protecting the carboxylic acid as an ester. The N1 nitrogen is generally the most nucleophilic.

Protocol: N-Alkylation

-

Convert the building block to its methyl or ethyl ester via Fischer esterification to protect the acid functionality.

-

Dissolve the ester (1.0 eq) in a solvent like acetone or acetonitrile.

-

Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq).

-

Heat the mixture to reflux and stir for 4-12 hours until the starting material is consumed (monitor by TLC).

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the imidazole N-H, generating the nucleophile for the Sₙ2 reaction with the alkyl halide. Protecting the carboxylic acid prevents it from acting as a competing acid.

-

Cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can then be purified and the ester hydrolyzed if necessary.

Case Study: The Imidazole Pharmacophore in Angiotensin II Receptor Blockers (ARBs)

A compelling application area for imidazole-based building blocks is in the development of antagonists for the Angiotensin II Type 1 (AT₁) receptor, a validated target for treating hypertension. [5]The first-in-class ARB, Losartan , features a core imidazole ring that is critical for its biological activity. [6][7]

Diagram: Pharmacophore Model for AT₁ Antagonism

Caption: Essential structural features of imidazole-based ARBs like Losartan.

While Losartan itself is synthesized via a different route and features a butyl group at C2, the this compound building block provides a strategically equivalent scaffold. [8]A medicinal chemist could use this building block to:

-

Mimic the Hydrophobic Tail: The propanoic acid could be reduced to the corresponding alcohol and further elaborated, or used as a handle to attach other hydrophobic groups via an amide linkage.

-

Explore New Linker Geometries: The propanoic acid linker offers a different vector and length compared to the hydroxymethyl group in Losartan, allowing for the exploration of new chemical space within the AT₁ receptor binding pocket. [9][10]* Develop Prodrugs: The carboxylic acid itself can serve as a key interaction point or be esterified to create prodrugs with modified pharmacokinetic properties.

The development of ARBs serves as an authoritative example of how a substituted imidazole core is a launchpad for designing potent and selective receptor antagonists. [6][8]The title building block is an ideal starting point for next-generation ARB discovery programs or for developing inhibitors for other targets where a strategically placed imidazole is desired.

Conclusion

This compound is a high-potential synthetic building block that combines the privileged imidazole pharmacophore with a versatile carboxylic acid handle. While its direct synthesis requires a strategic, multi-step approach, the proposed route via C2-lithiation is robust and grounded in established chemical precedent. Its utility in forming amides, esters, and N-alkylated derivatives makes it an invaluable tool for generating compound libraries in drug discovery. The well-documented success of the imidazole core in blockbuster drugs like Losartan underscores the immense potential of this and related building blocks in the rational design of novel therapeutics.

References

- (No Source)

-

PubChem. (n.d.). 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. Available at: [Link]

-

Labeaga, L., et al. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(3), 566. Available at: [Link]

-

Patel, V. R., & Patel, M. R. (2010). Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review. Medicinal Chemistry Research, 19(8), 841-867. Available at: [Link]

-

ACS Publications. (n.d.). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kubo, K., et al. (1993). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 36(15), 2182-2195. Available at: [Link]

-

PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- (No Source)

-

Primas, N., Bouillon, A., Lancelot, J. C., Sopkova-de Oliveira Santos, J., Lohier, J. F., & Rault, S. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. Available at: [Link]

- (No Source)

- (No Source)

- (No Source)

- (No Source)

- (No Source)

- (No Source)

-

ChemBK. (n.d.). 3-IMIDAZOL-1-YL-PROPIONIC ACID. Retrieved from [Link]

-

Tungen, J. E., Aandal, E., & Hansen, T. V. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 23(10), 2636. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K2CO3 and dry.... Retrieved from [Link]

-

Kumar, A., et al. (2023). Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines. Organic & Biomolecular Chemistry, 21(34), 6931-6935. Available at: [Link]

-

Mlostoń, G., Gendek, T., & Heimgartner, H. (1998). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Polish Journal of Chemistry, 72, 66-74. Available at: [Link]

Sources

- 1. This compound hydrochloride | 1208078-18-5 [sigmaaldrich.com]

- 2. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid | C7H10N2O2 | CID 17750373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lepidiline-Derived Imidazole-2(3H)-Thiones: (3+2)-Cycloadditions vs. Nucleophilic Additions in Reactions with Fluorinated Nitrile Imines [mdpi.com]

- 6. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. | Semantic Scholar [semanticscholar.org]

Discovery and history of imidazole-based propanoic acids

An In-depth Technical Guide to the Discovery and History of Imidazole-Based Propanoic Acids

Abstract

The imidazole-based propanoic acids represent a class of biologically crucial molecules, fundamentally linked to the metabolism of the amino acid L-histidine. This guide traces the historical trajectory of their discovery, from the initial isolation of urocanic acid in the 19th century to the elucidation of a complex metabolic pathway with profound implications for human health, diagnostics, and immunology. We will explore the key enzymatic steps, the clinical significance of metabolic disorders like urocanic aciduria, and the dual role of urocanic acid in the skin as both a natural sunscreen and a modulator of the immune system. Furthermore, this document provides detailed experimental protocols and discusses the modern understanding of how gut microbiota contribute to the production of imidazole propionate, linking microbial metabolism to systemic diseases such as type 2 diabetes and atherosclerosis. This guide is intended for researchers and drug development professionals seeking a comprehensive understanding of this pivotal class of metabolites.

Chapter 1: The Seminal Discovery - Urocanic Acid, the First Clue

The story of imidazole-based propanoic acids begins in 1874 with the chemist Max Jaffé. While studying the urine of a dog, he isolated a novel compound which he named "urocanic acid," a portmanteau of the Latin words urina (urine) and canis (dog)[1]. This discovery marked the first identification of a key intermediate in histidine metabolism, although its precise origin and function would remain a puzzle for decades.

It was later established that urocanic acid, specifically (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, is not an arbitrary metabolic byproduct but a direct derivative of the essential amino acid L-histidine[1][2]. This conversion is a fundamental step in the catabolic pathway of histidine in many organisms, including humans.

Physicochemical Properties of Urocanic Acid

Urocanic acid is a chromophore, a molecule that absorbs light in a specific range of the electromagnetic spectrum. It exhibits a strong and broad absorption band that covers the UV-C and UV-B regions, with an absorption maximum (λmax) typically found between 267 nm and 280 nm[1]. This intrinsic property is central to its physiological role in the skin, as we will explore in Chapter 4.

| Property | Value | Source |

| Chemical Formula | C₆H₆N₂O₂ | [1] |

| Molar Mass | 138.124 g/mol | [1] |

| Melting Point | 225 °C (437 °F; 498 K) | [1] |

| IUPAC Name | (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid | [1] |

Chapter 2: Elucidating the Metabolic Pathway - From Histidine to Glutamate

The discovery of urocanic acid was the entry point into a multi-step metabolic pathway that degrades L-histidine into L-glutamic acid, an amino acid that can readily enter the citric acid cycle for energy production[2][3]. This catabolic process primarily occurs in the liver and skin[4].

The pathway involves several key enzymes and imidazole-based intermediates:

-

L-Histidine to Urocanic Acid: The pathway begins with the deamination of L-histidine, a reaction catalyzed by the enzyme histidine ammonia-lyase (HAL) , also known as histidase[1][2]. This step eliminates an ammonium ion and produces trans-urocanic acid.

-

Urocanic Acid to Imidazolonepropionic Acid: In the liver, trans-urocanic acid is hydrated by the enzyme urocanate hydratase , or urocanase[1]. This reaction yields 4-imidazolone-5-propionic acid[1].

-

Imidazolonepropionic Acid to FIGLU: The heterocyclic ring of 4-imidazolone-5-propionic acid is then cleaved by the enzyme imidazolonepropionate hydrolase, forming N-formiminoglutamic acid, commonly known as FIGLU [3][5].

-

FIGLU to Glutamic Acid: In the final step, the formimino group (-CH=NH) is transferred from FIGLU to the coenzyme tetrahydrofolate (THF), a derivative of folate (Vitamin B9). This reaction, catalyzed by glutamate formiminotransferase, yields L-glutamic acid and 5-formiminotetrahydrofolate[3]. This crucial step links histidine catabolism directly to one-carbon metabolism, which is vital for the synthesis of nucleotides and other essential biomolecules.

Chapter 3: Clinical Significance and Diagnostic Applications

Defects in the histidine metabolic pathway lead to inherited metabolic disorders, and the accumulation of specific intermediates serves as a valuable diagnostic tool for other conditions, such as vitamin deficiencies.

Inherited Disorders of Histidine Metabolism

| Disorder | Deficient Enzyme | Accumulated Metabolite | Clinical Features |

| Histidinemia | Histidine ammonia-lyase (Histidase) | L-Histidine | Generally considered benign, but historically associated with speech defects and intellectual disability, though a causal link is not well-established[2][6]. |

| Urocanic Aciduria | Urocanase | Urocanic Acid | An autosomal recessive disorder characterized by elevated urocanic acid in the urine[1][6]. It is also thought to be relatively benign, though some reports mention intellectual disability and ataxia[6][7][8][9]. |

The FIGLU Test: A Window into Folate and B12 Status

The final step of histidine degradation—the conversion of FIGLU to glutamate—is critically dependent on tetrahydrofolate. In cases of folate (Vitamin B9) deficiency , this transfer is impaired, causing FIGLU to accumulate and be excreted in the urine[10][11].

This observation forms the basis of the FIGLU test , a clinical assay used to diagnose folate deficiency[10][12][13]. The test involves administering an oral load of L-histidine to the patient. In a folate-deficient individual, this challenge overwhelms the metabolic pathway, leading to a significant increase in urinary FIGLU excretion, which can be measured[12][14]. Because Vitamin B12 is required to recycle folate coenzymes, a B12 deficiency can also lead to elevated FIGLU levels, a phenomenon known as the "methyl folate trap"[10][11].

Chapter 4: Urocanic Acid - A Molecule with a Dual Role in the Skin

While urocanic acid is metabolized in the liver, it accumulates in the stratum corneum of the skin, where it plays a fascinating and dualistic role. Most of the urocanic acid in the skin is derived from the breakdown of filaggrin, a histidine-rich protein essential for skin barrier function[1].

Endogenous Sunscreen and Photoprotection

As a potent UVB chromophore, trans-urocanic acid acts as a natural, endogenous sunscreen[1][15]. It absorbs harmful UVB radiation, thereby protecting the DNA of underlying skin cells from photodamage that could lead to skin cancer[15][16].

Photoisomerization and Immunosuppression

Upon exposure to UVB radiation, trans-urocanic acid undergoes photoisomerization, converting it into its geometric isomer, cis-urocanic acid [1][17][18][19]. Unlike the trans form, cis-urocanic acid is not a substrate for urocanase and accumulates in the skin[20].

This seemingly simple structural change has profound biological consequences. Cis-urocanic acid is a potent immunomodulatory molecule that has been shown to mediate local and systemic immunosuppression[17][20][21]. The proposed mechanisms for this activity include:

-

Activation of Regulatory T cells: The cis isomer is known to activate regulatory T cells, which can dampen immune responses[1].

-

Interaction with Serotonin Receptors: Research has provided evidence that cis-urocanic acid can bind to and activate the 5-HT2A serotonin receptor, identifying it as a serotonin receptor ligand that mediates immunosuppressive effects[22].

-

Modulation of Cytokine Systems: It can affect the balance of cytokines and the function of Langerhans cells, which are critical antigen-presenting cells in the skin[20].

This UV-induced immunosuppression is thought to be a double-edged sword. It may have evolved to prevent autoimmune reactions against sun-damaged skin cells, but it can also suppress the immune surveillance necessary to eliminate nascent cancer cells, potentially contributing to the development of skin cancers[20][23].

Chapter 5: Synthesis and Experimental Methodologies

The study of imidazole-based propanoic acids relies on both chemical synthesis to obtain pure standards and robust analytical methods to detect them in biological samples.

Experimental Protocol: Synthesis of 3-(1H-Imidazol-4-yl)-propionic Acid

This protocol describes the reduction of urocanic acid to 3-(1H-imidazol-4-yl)-propionic acid, a saturated analogue. This method is based on catalytic hydrogenation.

Objective: To synthesize 3-(1H-imidazol-4-yl)-propionic acid from urocanic acid.

Materials:

-

Urocanic acid

-

Deionized water

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source with a pressure regulator (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

-

Rotary evaporator